N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide typically involves the reaction of 4-methoxyphenylthiazole with nicotinoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system.
Antimicrobial Activity: It disrupts the biosynthesis of essential bacterial lipids, leading to the inhibition of bacterial growth.
Anticancer Activity: It interferes with cellular pathways involved in cancer cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-methoxy-phenylthiazole-2-amine derivatives: Studied for their acetylcholinesterase inhibitory activity.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)nicotinamide stands out due to its combination of biological activities, including enzyme inhibition, antimicrobial, and anticancer properties. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H13N3O2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-6-4-11(5-7-13)14-10-22-16(18-14)19-15(20)12-3-2-8-17-9-12/h2-10H,1H3,(H,18,19,20) |
InChI Key |
YCNJJIPTBKGWCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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